Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
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Overview
Description
Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is a chemical compound that is part of the 1,4-benzodioxine family. This family of compounds is known for its potential therapeutic applications and is often used as a precursor for the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, a new synthesis route for 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are structurally similar to the compound , has been developed. These compounds are synthesized from 1,4-benzodioxin-2-carboxylic esters or carboxamides and react with nucleophilic amines in a basic environment facilitated by K2CO3 or amine . Another related synthesis involves the preparation of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, which is used as a precursor for antiosteoarthritis derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the synthesis and characterization of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involved FTIR and NMR spectroscopy, as well as X-ray diffraction. The molecular geometry was optimized using density functional theory (DFT), and the molecular electrostatic potential (MEP) map was used to identify potential hydrogen bonding sites .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate, for instance, undergoes Dieckmann cyclisation and reacts with hydrazine and phenylhydrazine to yield different derivatives. The study also investigated the methylation of these compounds . Additionally, the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates has been studied, revealing the ECE mechanism (electron - chemical step - electron) during the reduction process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-benzodioxine derivatives have been studied through various experimental and theoretical methods. The synthesis of methyl 8- and 5-bromo-1,4-benzodioxane-2-carboxylate, for example, provided insights into the regioisomeric structures of these compounds, which are important for their biological activity. The identification of these isomers was achieved using HSQC and HMBC NMR analyses . The structure and conformation of other benzodioxin derivatives have also been determined using crystallographic methods, providing detailed information about their molecular parameters .
Scientific Research Applications
Chemical Modification for Biopolymer Applications
Research on xylan derivatives, closely related to the chemical family of interest, highlights the potential of chemical modifications to create biopolymers with specific properties. For instance, xylan esters synthesized through reactions involving various acids and activating agents show promise in drug delivery applications due to their ability to form nanoparticles for targeted delivery mechanisms. This suggests that methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate could be explored for similar biopolymer modifications, leveraging its structure for novel applications in material science and medical research (Petzold-Welcke et al., 2014).
Role in Synthesis of Bioactive Molecules
Another area of interest is the synthesis and application of compounds with significant biological activities, such as antifungal, antihypertensive, and anticancer properties. The versatility of related compounds as precursors in organic synthesis highlights the potential of methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate in the development of new bioactive molecules, offering a scaffold for pharmaceutical innovations (Farooq & Ngaini, 2019).
Antioxidant Properties and Radical Scavenging
The antioxidant potential of chromones and their derivatives, sharing structural similarities with the compound of interest, suggests avenues for research into the antioxidant and radical scavenging activities of methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate. These properties are crucial in preventing cell impairment and various diseases, indicating the compound's potential relevance in developing treatments or supplements aimed at oxidative stress reduction (Yadav et al., 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-10(11)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLAAGHHNZECPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389175 |
Source
|
Record name | Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
CAS RN |
3663-79-4 |
Source
|
Record name | Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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